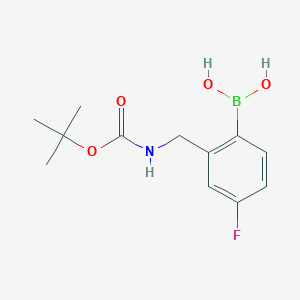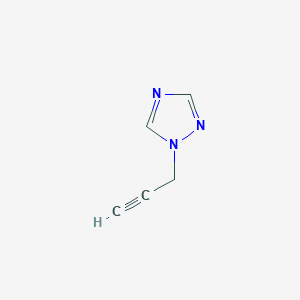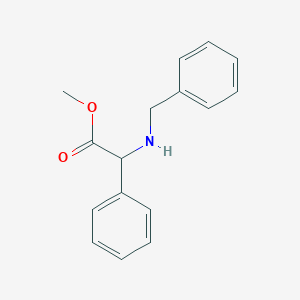
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a compound that is structurally related to a variety of biologically active molecules featuring the piperazine ring, a common motif in pharmaceutical chemistry. Piperazine derivatives are known for their diverse pharmacological properties, including antihistaminic, anti-acetylcholinesterase, and antimicrobial activities . The specific compound , while not directly studied in the provided papers, is likely to possess interesting biological activities due to its structural similarity to the compounds that were investigated.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, 2-(4-substituted-1-piperazinyl)benzimidazoles with antihistaminic properties were prepared by linking a single aromatic unit to a basic nitrogen through a chain . Similarly, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity were synthesized by introducing bulky moieties and substituents to enhance activity . Additionally, piperazic acid derivatives were obtained via kinetic resolution and intramolecular Mitsunobu reaction . N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which could be structurally related to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, were prepared by cyclization of ethylene diamine with diethyl maleate . These methods provide a foundation for the synthesis of related compounds, including the one of interest.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the oxygen atom in the 2-(substituted-oxy)ethyl group plays a significant role in the antihistaminic activity of benzimidazole derivatives . The basic quality of the nitrogen atom in piperidine is also important for anti-acetylcholinesterase activity . The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a related compound, was determined by X-ray diffraction and quantum chemical calculations, highlighting the importance of conformation and charge distribution in biological activity .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For instance, piperazinones and benzopiperazinones were synthesized from 1,2-diamines and organoboronic acids in a one-step reaction . The reactivity of the piperazine ring allows for the creation of a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the introduction of substituents can dramatically enhance the anti-acetylcholinesterase activity of piperidine derivatives . The electron density and charge distribution of related compounds, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, have been studied to understand intermolecular interactions and their effects on physical properties . These properties are essential for the biological activity and pharmacokinetics of the compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Novel Compounds
A foundational aspect of research on 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid involves its synthesis and the development of novel compounds. For instance, Kogan and Rawson (1992) explored the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, emphasizing the presentation of an aspartic acid side chain and leading to unexpected tricyclic products (Kogan & Rawson, 1992). Similarly, Li et al. (2004) synthesized a series of novel fluoroquinolone compounds, illustrating the chemical versatility of related structures (Jian-yong Li et al., 2004).
Drug Metabolism
Research by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, involved the study of its oxidative metabolism, showcasing the importance of understanding metabolic pathways for compounds like 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (Hvenegaard et al., 2012).
Antibacterial Activity
Several studies focus on the antibacterial properties of compounds structurally related to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. Matsumoto and Minami (1975) researched pyrido(2,3-d)pyrimidine derivatives for their antibacterial activity, demonstrating the potential of similar compounds in medical applications (Matsumoto & Minami, 1975). Additionally, Kadian et al. (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity, further highlighting the medicinal relevance of these compounds (Kadian, Maste & Bhat, 2012).
Polymers and Biomedical Applications
Salmanpour et al. (2017) explored the synthesis of polymeric micelles using compounds like 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid for potential biomedical applications, such as drug delivery and tissue engineering (Salmanpour et al., 2017).
Enzyme Inhibition
Dutta and Foye (1990) synthesized a series of compounds, including N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, as inhibitors of aspartate transcarbamoylase. Their work highlights the significance of these compounds in inhibiting specific enzymes, with implications for therapeutic applications (Dutta & Foye, 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-benzyl-3-oxopiperazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)8-11-13(18)14-6-7-15(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZQBDMIRUNSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388132 |
Source


|
| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid | |
CAS RN |
693824-68-9 |
Source


|
| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)





![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

